![molecular formula C11H12BrN3O B1383664 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-67-8](/img/structure/B1383664.png)
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
“4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol .
Synthesis Analysis
There are several papers that discuss the synthesis of similar compounds. For instance, one paper discusses the design and synthesis of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors . Another paper discusses the synthesis of tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 . The compound also has a Canonical SMILES representation: C1CCOC(C1)N2C=C(C=N2)Br .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” are not mentioned in the search results, there are references to reactions involving similar compounds. For example, tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.09 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 230.00548 g/mol . The topological polar surface area is 27 Ų .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a key intermediate in synthesizing various biologically active compounds, especially in the domain of time-resolved fluorescence immunoassays. Its synthesis involves diazotizing reactions and brominating reactions, and its structure is characterized using IR, 1HNMR, GC-MS, and elemental analysis (Pang Li-hua, 2009).
Antiproliferative Activity
- Compounds related to this chemical have been found to possess significant antiproliferative activity against various cancer cell lines. Notably, certain derivatives have demonstrated the ability to induce cell death mechanisms, such as apoptosis, in cancer cells (Beatričė Razmienė et al., 2021).
Fluorescence Properties
- Some derivatives of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit fluorescence properties, making them potential candidates for applications in pH sensing. The fluorescence intensity and ratiometric pH sensing capabilities of these compounds have been explored (Beatričė Razmienė et al., 2021).
Drug Discovery
- This chemical is instrumental in the design of new drugs, particularly as a selective brain penetrant PDE9A inhibitor. It has shown promise in clinical trials for the treatment of cognitive disorders, highlighting its potential in neurodegenerative disease treatment (P. Verhoest et al., 2012).
Molecular Aggregation
- It plays a crucial role in the formation of molecular aggregates, such as hydrogen-bonded dimers and chains of rings, which are fundamental in understanding molecular interactions and structural chemistry (J. Quiroga et al., 2010).
Kinase-Focused Libraries
- Derivatives of this compound have been developed for potential use in cancer drug targets, specifically in kinase-focused libraries. These compounds are valuable for screening against kinases and other cancer drug targets, demonstrating the diversity and utility of this chemical scaffold in medicinal chemistry (L. Smyth et al., 2010).
Antibacterial and Antioxidant Properties
- Novel derivatives have been synthesized and tested for their antibacterial and antioxidant activities. These studies have revealed that certain compounds exhibit significant activity against various bacterial strains and possess notable antioxidant properties (Hiren H. Variya et al., 2019).
Direcciones Futuras
The development of small inhibitors targeting ALK5 has been validated as a potential therapeutic strategy for fibrotic diseases and cancer . This suggests that “4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” and similar compounds could have potential applications in the treatment of these conditions.
Propiedades
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-14-15(9(8)4-5-13-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUMWNPCGXCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



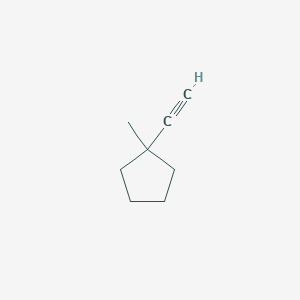
![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)
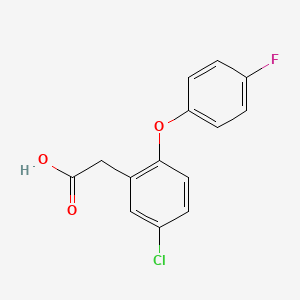
![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)

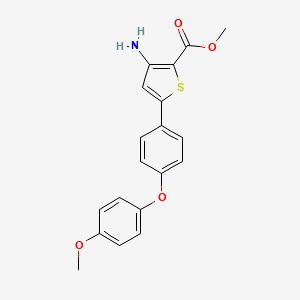
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)

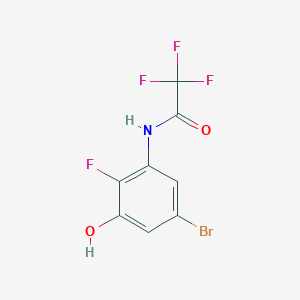

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)
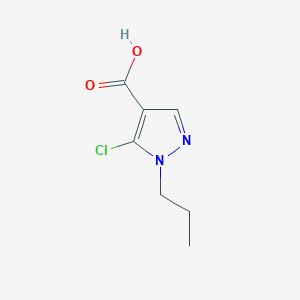

![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)